molecular formula C12H18F3NO5S B8550388 MFCD32068041

MFCD32068041

Cat. No.: B8550388
M. Wt: 345.34 g/mol
InChI Key: COWVSHYGRCIMEK-UHFFFAOYSA-N
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Description

For instance, compounds like CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 1046861-20-4 (MDL: MFCD13195646) share similarities in synthesis methods, functional groups, or industrial applications . Such compounds typically feature heterocyclic frameworks (e.g., pyrimidines, benzimidazoles) with substituents like halogens (Cl, Br, F) or boronic acids, which influence their reactivity and bioactivity. Molecular weights range from 200–500 g/mol, with solubility profiles varying between polar (e.g., DMF, THF) and nonpolar solvents .

Properties

Molecular Formula

C12H18F3NO5S

Molecular Weight

345.34 g/mol

IUPAC Name

tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H18F3NO5S/c1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h5,8H,6-7H2,1-4H3

InChI Key

COWVSHYGRCIMEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32068041 typically involves multiple steps. One common method includes the esterification of 2-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-3,6-dihydro-1(2H)-pyridinecarboxylic acid with 1,1-dimethylethyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD32068041 undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

MFCD32068041 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD32068041 involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical MFCD32068041 with two structurally and functionally analogous compounds from the evidence:

Property This compound (Hypothetical) CAS 1022150-11-3 CAS 1046861-20-4
Molecular Formula C₂₇H₃₀N₆O₃ (inferred) C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂
Molecular Weight ~486.57 g/mol 486.57 g/mol 235.27 g/mol
Solubility 0.24 mg/mL (DMF) 0.24 mg/mL (DMF) 0.24 mg/mL (THF)
Log Po/w 2.15 (XLOGP3) 2.15 (XLOGP3) 2.15 (XLOGP3)
Bioavailability Score 0.55 0.55 0.55
Key Functional Groups Pyrimidine, carbamate Pyrimidine, carbamate Boronic acid, halogenated aryl
Synthetic Accessibility Moderate (Score: 2.07) Moderate (Score: 2.07) High (Score: 2.07)
Applications Medicinal chemistry Enzyme inhibition, drug intermediates Suzuki-Miyaura cross-coupling

Structural and Functional Analysis:

  • CAS 1022150-11-3: Shares a pyrimidine-carbamate core with this compound, enabling hydrogen bonding and π-π stacking interactions.
  • CAS 1046861-20-4 : A boronic acid derivative with a compact structure (235.27 g/mol), optimized for catalytic applications. Its halogenated aryl group enhances electrophilic reactivity, making it suitable for cross-coupling reactions .

Divergences in Reactivity:

  • Synthetic Pathways : this compound analogs (e.g., CAS 1022150-11-3) require multi-step reactions involving DMF and Cs₂CO₃, whereas boronic acid derivatives (e.g., CAS 1046861-20-4) utilize Pd-catalyzed couplings .
  • Thermodynamic Stability : Pyrimidine-based compounds exhibit higher thermal stability (decomposition >200°C) compared to boronic acids, which are moisture-sensitive and require inert storage .

Research Findings and Limitations

  • Pharmacological Potential: Pyrimidine-carbamate analogs show promise as kinase inhibitors (IC₅₀: 10–100 nM), but their large size may hinder blood-brain barrier penetration .
  • Industrial Utility : Boronic acid derivatives achieve >90% yield in Suzuki-Miyaura reactions but face challenges in scalability due to Pd catalyst costs .
  • Analytical Challenges : Discrepancies in Log Po/w predictions (e.g., SILICOS-IT vs. XLOGP3) highlight the need for standardized computational models .

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